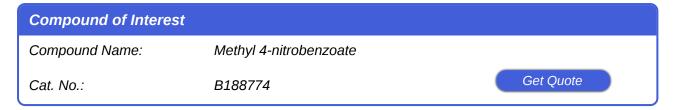


# Application Note: Identification of Functional Groups in Methyl 4-Nitrobenzoate by Infrared Spectroscopy

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Audience: Researchers, scientists, and drug development professionals.

### Introduction

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds. This absorption pattern produces a unique spectral fingerprint, allowing for the identification of the compound's structural components. **Methyl 4-nitrobenzoate** is an organic compound containing three key functional groups: an ester, an aromatic ring, and a nitro group. This application note provides a detailed protocol for the identification of these functional groups using Fourier Transform Infrared (FTIR) spectroscopy with the potassium bromide (KBr) pellet method.

# **Principle**

The vibrational frequencies of chemical bonds are influenced by the masses of the bonded atoms, the bond strength, and the overall molecular structure. By analyzing the absorption bands in an IR spectrum, we can identify specific functional groups.

 Ester Group (R-CO-OR'): This group is characterized by a strong carbonyl (C=O) stretching vibration and C-O stretching vibrations.



- Aromatic Ring (Benzene Derivative): The presence of an aromatic ring is indicated by C-H stretching vibrations at wavenumbers above 3000 cm<sup>-1</sup>, C=C in-ring stretching vibrations, and out-of-plane (oop) C-H bending vibrations.
- Nitro Group (-NO<sub>2</sub>): This group is identified by its characteristic strong and distinct asymmetric and symmetric stretching vibrations.

# Experimental Protocol: KBr Pellet Preparation and FTIR Analysis

This protocol outlines the steps for preparing a KBr pellet of a solid sample for FTIR analysis.

#### Materials:

- Methyl 4-nitrobenzoate (solid)
- Spectroscopy-grade potassium bromide (KBr), dried
- Agate mortar and pestle
- · Pellet press with die
- FTIR spectrometer

#### Procedure:

- Drying: Ensure the KBr powder is thoroughly dry by heating it in an oven at 110°C for 2-3
  hours to eliminate moisture, which can interfere with the IR spectrum.[1]
- Sample Preparation: Weigh approximately 1-2 mg of the **methyl 4-nitrobenzoate** sample and 100-200 mg of the dried KBr powder.[2] The ratio of KBr to the sample should be roughly 100:1.[3]
- Grinding and Mixing: Transfer the sample and KBr to an agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained.[1][2]



- Pellet Formation: Transfer the powdered mixture into the die of a pellet press. Distribute the powder evenly.
- Pressing: Place the die in the hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes.[4] Applying a vacuum during pressing can help create a more transparent pellet by removing trapped air.[1]
- Pellet Removal: Carefully release the pressure and remove the die from the press.
   Disassemble the die to retrieve the translucent KBr pellet.
- FTIR Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm<sup>-1</sup>. A background spectrum using a pure KBr pellet should also be recorded for correction.[2]

# Data Presentation: Characteristic IR Absorption Bands for Methyl 4-Nitrobenzoate

The following table summarizes the expected IR absorption frequencies for the functional groups present in **methyl 4-nitrobenzoate**.



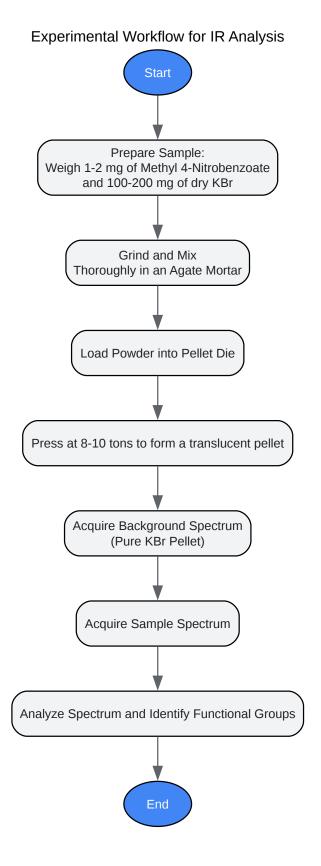
Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibrational Mode	Intensity
3100-3000	Aromatic	=C-H Stretch	Medium
1730-1715	α,β-Unsaturated Ester	C=O Stretch	Strong
1600-1585	Aromatic	C=C Stretch (in-ring)	Medium
1550-1475	Nitroaromatic	N-O Asymmetric Stretch	Strong
1500-1400	Aromatic	C=C Stretch (in-ring)	Medium
1360-1290	Nitroaromatic	N-O Symmetric Stretch	Strong
1300-1000	Ester	C-O Stretch	Strong
900-675	Aromatic	C-H Out-of-Plane (oop) Bending	Strong

Data compiled from multiple sources.[5][6][7][8][9]

# Visualization of Experimental Workflow and Structural Relationships

The following diagrams illustrate the experimental workflow and the relationship between the structure of **methyl 4-nitrobenzoate** and its characteristic IR absorption regions.

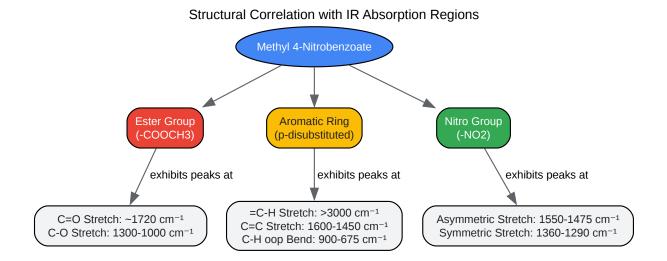




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Caption: Workflow for IR analysis of methyl 4-nitrobenzoate.





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Caption: Correlation of functional groups with IR peaks.

# Interpretation of the IR Spectrum of Methyl 4-Nitrobenzoate

A typical IR spectrum of **methyl 4-nitrobenzoate** will display the following key absorption bands:

- Aromatic C-H Stretch: A band or series of bands will appear just above 3000 cm<sup>-1</sup>, characteristic of C-H bonds where the carbon is sp<sup>2</sup> hybridized, as in an aromatic ring.[5][10]
- C=O Stretch (Ester): A very strong and sharp absorption peak will be present in the region of 1730-1715 cm<sup>-1</sup>. The conjugation of the ester with the aromatic ring shifts this peak to a slightly lower wavenumber compared to aliphatic esters.[9]
- Aromatic C=C Stretches: Medium intensity peaks will be observed in the 1600-1450 cm<sup>-1</sup> region, which are characteristic of the carbon-carbon double bond stretching within the aromatic ring.[5][10]
- NO<sub>2</sub> Asymmetric and Symmetric Stretches: Two strong and distinct peaks will be prominent.
   The asymmetric stretch appears around 1550-1475 cm<sup>-1</sup>, and the symmetric stretch is found



around 1360-1290 cm<sup>-1</sup>.[6][7][8] These two absorptions are highly characteristic of a nitro group.

- C-O Stretch (Ester): Strong absorptions will be present in the 1300-1000 cm<sup>-1</sup> region,
   corresponding to the C-O stretching vibrations of the ester group.[9]
- C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm<sup>-1</sup> region are due to the out-of-plane bending of the aromatic C-H bonds. The exact position can give information about the substitution pattern on the benzene ring.[5]

### Conclusion

Infrared spectroscopy is an effective and straightforward method for the structural elucidation of organic molecules like **methyl 4-nitrobenzoate**. By following the provided protocol and referencing the characteristic absorption frequencies, researchers can confidently identify the ester, aromatic, and nitro functional groups. The presence of strong and distinct absorption bands for each of these groups allows for a clear and unambiguous identification.

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